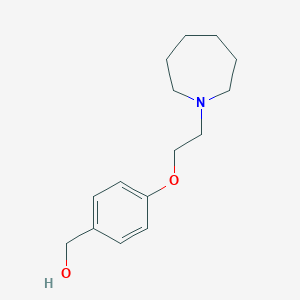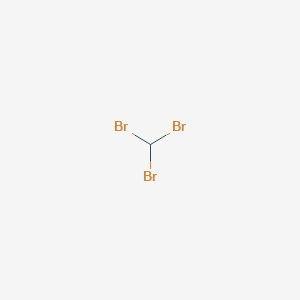![molecular formula C14H13BO4 B151643 (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 501944-43-0](/img/structure/B151643.png)
(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic Acid” is a 4,4’'-Disubstituted biphenyl boronic acid (BBA) and a push-pull fluorophore with turn-on fluorescence properties . Upon carbohydrate triol binding, BBA boronate esters can participate in photon-induced electron transfer, giving a twisted intramolecular charge transfer (TICT) complex .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.05 . Unfortunately, no further physical and chemical properties could be retrieved from the available resources.Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “[4-(4-methoxycarbonylphenyl)phenyl]boronic acid”:
Suzuki–Miyaura Cross-Coupling
This compound is used as a reagent in the Suzuki–Miyaura cross-coupling reaction with aryl halides to form carbon-carbon (C-C) bonds, which is a fundamental step in the synthesis of various organic compounds .
Synthesis of Biphenyl Derivatives
It facilitates the selective ortho C-H arylation of ketones using Rhodium (Rh) catalysts, leading to the formation of biphenyl derivatives .
Oxidative Heck Reaction and Intramolecular C-H Amidation
The compound serves as a reagent for tandem-type Palladium (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, which are valuable transformations in organic synthesis .
Aerobic Fluoroalkylation
It is involved in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, a method used to introduce fluoroalkyl groups into organic molecules .
Nitration Reactions
This boronic acid is used for one-pot ipso-nitration of arylboronic acids and copper-catalyzed nitration, which are important processes for introducing nitro groups into aromatic compounds .
Metal-Organic Frameworks (MOFs)
It has been used in the loading of platinum nanoparticles into stable, porous, and phosphorescent metal-organic frameworks (MOFs), which have potential applications in catalysis and sensing .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid, also known as [4-(4-methoxycarbonylphenyl)phenyl]boronic acid, is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid moiety of the compound is transferred from boron to the palladium (II) complex . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction is a key method for forming carbon-carbon bonds in organic synthesis . The compound’s role in this reaction can influence the synthesis of a wide range of organic compounds .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the compound is a stable and readily prepared organoboron reagent , suggesting it may have favorable bioavailability characteristics in certain contexts.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, solvent, and the presence of other functional groups .
Propiedades
IUPAC Name |
[4-(4-methoxycarbonylphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9,17-18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHWJBMJYPCGPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585709 |
Source


|
| Record name | [4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
501944-43-0 |
Source


|
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-borono-, 4-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501944-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

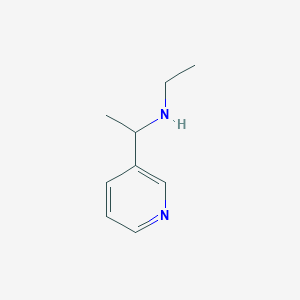


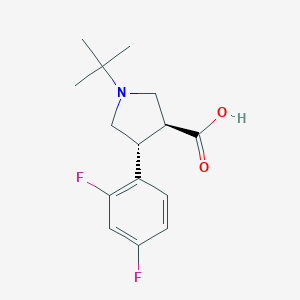
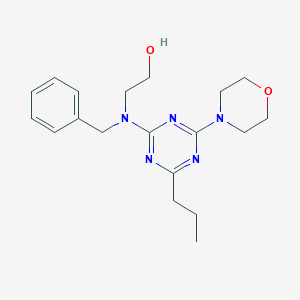
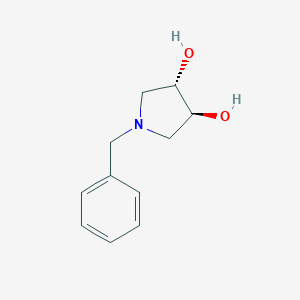
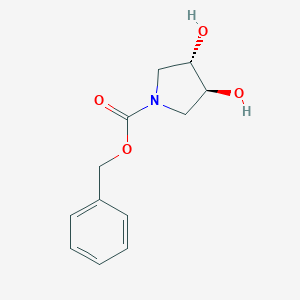
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)


